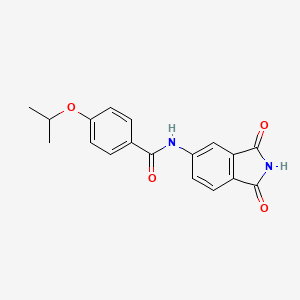
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds often involves intricate processes that aim to yield structurally complex molecules. For example, the synthesis of optically active nicardipine analogs showcases the complexity involved in producing molecules with specific optical activities, which could be analogous to methods used for synthesizing compounds like N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide (Shibanuma et al., 1980).
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within a molecule. Techniques such as X-ray crystallography are commonly employed to elucidate the structural details of molecules. For instance, studies on similar molecules have detailed their crystal structure, providing insights into their molecular geometry and stability (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are essential to understanding its reactivity and potential applications. For related molecules, research has delved into their synthesis and the reactions they undergo, which can offer parallels to the reactivity of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide. Notably, the study of nitrofurantoin analogs reveals the importance of furan and pyrazole scaffolds in determining antibacterial properties, which may be relevant to our compound of interest (Hassan et al., 2020).
Physical Properties Analysis
The physical properties of a chemical compound, including melting point, boiling point, and solubility, are fundamental characteristics that can influence its utility and behavior in various environments. While specific data on N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide is not directly available, studies on related compounds can provide a comparative basis for understanding these properties.
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability under various conditions, and degradation pathways, are crucial for a comprehensive understanding of a compound. Investigations into similar compounds, such as the synthesis and evaluation of nitrothiophenes as radiosensitizers, might offer insights into the chemical behavior and potential applications of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide (Threadgill et al., 1991).
科学的研究の応用
Radiosensitizers and Cytotoxins
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide and its analogs have been studied for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds show promising in vitro activity as radiosensitizers in hypoxic mammalian cells and selective cytotoxicity under bioreductive conditions. Their tertiary amine bases or oxiranes in the side chain contribute to their potency (Threadgill et al., 1991).
Antibacterial Properties
Several analogs of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide have been designed and synthesized for their antibacterial properties. These compounds, particularly those bearing furan and pyrazole scaffolds, have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, showing comparable activity to standard drugs like Nitrofurantoin® (Hassan et al., 2020).
Antitubercular Activity
The compound has been optimized for its antitubercular properties. A series of analogs exhibited potent in vitro activity against Mycobacterium tuberculosis and low cytotoxicity in Vero cells. Modifications in the molecular structure have led to significant improvements in metabolic stability and pharmacokinetic profile, making them promising candidates for antitubercular therapy (Gallardo-Macias et al., 2019).
Antidepressant and Nootropic Agents
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide-related compounds have been synthesized and evaluated for their antidepressant and nootropic activities. Some derivatives exhibited significant activity in tests designed to assess central nervous system (CNS) effects, indicating the potential of these compounds in the development of new CNS-active therapeutic agents (Thomas et al., 2016).
特性
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c1-5-6(2)21-12(9(5)10(13)16)14-11(17)7-3-4-8(20-7)15(18)19/h3-4H,1-2H3,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYPYDQXDRQUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate](/img/structure/B2495556.png)
![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2495558.png)


![1-benzyl-6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2495562.png)
![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] furan-2-carboxylate](/img/structure/B2495564.png)

![Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2495568.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2495569.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2495570.png)


![3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2495577.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide](/img/structure/B2495578.png)